6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline
CAS No.:
Cat. No.: VC17497503
Molecular Formula: C16H10FN3
Molecular Weight: 263.27 g/mol
* For research use only. Not for human or veterinary use.
![6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline -](/images/structure/VC17497503.png)
Specification
Molecular Formula | C16H10FN3 |
---|---|
Molecular Weight | 263.27 g/mol |
IUPAC Name | 6-fluoro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline |
Standard InChI | InChI=1S/C16H10FN3/c17-14-2-1-12-9-19-16(8-13(12)7-14)20-6-4-11-3-5-18-10-15(11)20/h1-10H |
Standard InChI Key | BIELVQPSHRMJDV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=CN=C(C=C2C=C1F)N3C=CC4=C3C=NC=C4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline features a bicyclic framework integrating a fluorine-substituted isoquinoline core and a pyrrolopyridine substituent. The fluorine atom at position 6 and the pyrrolo[2,3-c]pyridin-1-yl group at position 3 introduce steric and electronic modifications that influence its reactivity and binding affinity.
Table 1: Key Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | |
Molecular Weight | 263.27 g/mol |
IUPAC Name | 6-fluoro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline |
Canonical SMILES | C1=CC2=CN=C(C=C2C=C1F)N3C=CC4=C3C=NC=C4 |
InChI Key | BIELVQPSHRMJDV-UHFFFAOYSA-N |
PubChem CID | 118577109 |
The compound’s structure has been validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirming the positions of the fluorine and pyrrolopyridine groups .
Spectroscopic and Computational Analysis
Density functional theory (DFT) calculations predict a planar geometry for the isoquinoline core, with the pyrrolopyridine moiety inducing slight torsional strain. Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 254 nm, attributed to π→π* transitions within the aromatic system. The fluorine atom’s electronegativity further polarizes the electron density, enhancing intermolecular interactions in biological systems .
Synthesis and Radiolabeling Methodologies
Conventional Organic Synthesis
While detailed protocols for 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline are scarce, analogous compounds are synthesized via multi-step routes involving:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of halogenated isoquinolines with boron-containing heterocycles.
-
Cyclization Reactions: Acid- or base-mediated intramolecular cyclization to form the pyrrolopyridine ring .
A representative pathway for a related tracer, MK-6240, involves fluorination via nucleophilic aromatic substitution using -fluoride, followed by purification via high-performance liquid chromatography (HPLC) .
Radiochemical Synthesis for PET Imaging
The compound’s structural analogs, such as -labeled derivatives, are synthesized for positron emission tomography (PET). Key steps include:
-
Isotope Production: -fluoride generation via proton irradiation of using a cyclotron.
-
Radiolabeling: Reaction of precursor molecules with -fluoride in the presence of Kryptofix 222 and potassium carbonate.
-
Purification: Semi-preparative HPLC using a Gemini C6-Phenyl column with ethanol/sodium acetate mobile phases .
Table 2: Radiochemical Synthesis Parameters
Parameter | Condition |
---|---|
Column | Gemini C6-Phenyl 250 x 10 mm, 5 µm |
Mobile Phase | 25% EtOH / 75% NaOAc (10 mM, pH 4) |
Flow Rate | 4 mL/min |
Radiochemical Purity | >99% |
Specific Activity | 79.7 Ci/mmol |
These methods ensure high radiochemical yield and purity, critical for in vivo imaging applications .
Biomedical Applications and Research Findings
Neuroimaging in Alzheimer’s Disease
The derivative MK-6240, a structural analog, binds selectively to neurofibrillary tangles (NFTs) containing hyperphosphorylated tau proteins. In primate studies, -MK-6240 exhibits high brain uptake and rapid clearance from non-target regions, enabling precise NFT quantification .
Key Findings from Preclinical Trials:
-
Baseline PET Scans: Demonstrated 90–120-minute dynamic emission windows with optimal signal-to-noise ratios.
-
Self-Blocking Studies: Pre-administration of unlabeled MK-6240 (1 mg/kg) reduced tracer binding by 85%, confirming target specificity .
Comparative Analysis with Related Compounds
Structural Analogues and Their Properties
Compound | Modification | Application |
---|---|---|
MK-6240 | 5-Amino substitution | Tau PET imaging |
6-Fluoro-3-(pyrrolo[...]) | Fluorine at C6 | Kinase inhibition (research) |
7-Bromo-5H-pyrido[...] | Bromine at C7 | Radioligand precursor |
Fluorine’s small atomic radius and high electronegativity enhance blood-brain barrier permeability, making 6-Fluoro-3-(1H-pyrrolo[...])isoquinoline favorable for CNS-targeted therapies .
Challenges and Future Directions
Synthetic Optimization
Current yields for 6-Fluoro-3-(1H-pyrrolo[...])isoquinoline remain suboptimal (~48%), necessitating improved catalytic systems or flow chemistry approaches .
Clinical Translation
While MK-6240 has advanced to human trials, the parent compound requires further toxicological profiling. Key gaps include:
-
Metabolic Stability: Assessment of cytochrome P450 interactions.
-
Biodistribution: Whole-body PET studies to evaluate off-target accumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume